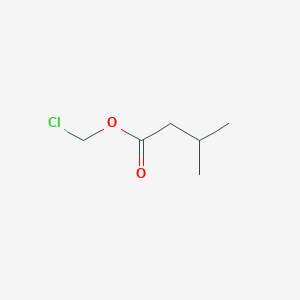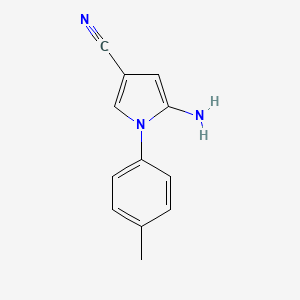![molecular formula C18H20N4O2S B2373595 N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 881563-59-3](/img/structure/B2373595.png)
N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a quinoxaline derivative . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . Quinoxaline derivatives, such as the one you mentioned, are known for their diverse pharmacological properties .
Synthesis Analysis
Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A method for the synthesis of different quinoxalines involves the reaction of o-phenylene diamine and 2-bromoacetophenones . This procedure is carried out in ethanol under catalyst-free conditions . Several sulfonamides, including “this compound”, can be synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it is a quinoxaline derivative. Quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of o-phenylene diamine and 2-bromoacetophenones . This reaction is followed by chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline using chlorosulfonic acid . The resulting product is then reacted with different aromatic amines under solvent-free conditions to produce quinoxaline sulfonamides .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide derivatives and their structural characterization are fundamental aspects of their scientific research applications. The design and synthesis of these derivatives involve the amidation reaction using specific raw materials like 8-aminoquinoline and benzenesulfonyl chloride derivatives. The structure of these synthesized compounds is characterized by 1H-NMR and MS, providing a basis for understanding their properties and potential applications. The study of their fragmentation pathways in electrospray ionization mass spectroscopy (ESI-MS) further aids in the analysis and confirmation of the structures of these derivatives (Chen Bin, 2015).
Anticancer Activity and Molecular Structure
The anticancer activity of this compound derivatives is a significant area of research. These compounds are synthesized and evaluated for their efficacy against various human tumor cell lines, including HeLa, HCT-116, and MCF-7. The molecular structure of these compounds, along with their apoptotic potential, is analyzed through various assays to understand their mechanism of action against cancer cells. The relationship between structure and biological activity is determined through quantitative structure-activity relationships (QSAR) studies, highlighting the importance of specific molecular descriptors in influencing the activity of benzenesulfonamides (B. Żołnowska et al., 2018).
Chemical Properties and pH-Dependent Reactions
The chemical properties and reactions of this compound derivatives, particularly their pH-regulated transfer hydrogenation in aqueous media, are crucial for their scientific applications. The use of specific catalysts for the selective transfer hydrogenation of quinoxalines highlights the influence of pH on the reaction outcomes, demonstrating the importance of maintaining a stable pH for optimal reaction rates (Jing Tan et al., 2011).
Enzyme Inhibition and Alzheimer’s Disease Treatment
The potential use of this compound derivatives as enzyme inhibitors for the treatment of Alzheimer’s Disease (AD) is an emerging area of interest. These compounds are synthesized as potential drugs for AD treatment, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity toward BChE. Their ability to bind to dual sites of AChE and potentially block AChE-induced β-amyloid aggregation suggests a disease-modifying effect, offering new avenues for AD treatment (G. Makhaeva et al., 2020).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives represents another significant area of application. The synthesis of these compounds and their evaluation as antimicrobial agents against various bacteria demonstrate their potential utility in addressing microbial resistance. Their chemical structures and antimicrobial efficacy provide insights into the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
Future Directions
The future directions for “N-{3-[(2-methylpropyl)amino]quinoxalin-2-yl}benzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their diverse pharmacological properties . This could pave the way for the development of new drugs in a wide spectrum of biological importance .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a variety of biochemical pathways, but the exact pathways and their downstream effects for this specific compound would require further investigation .
Properties
IUPAC Name |
N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13(2)12-19-17-18(21-16-11-7-6-10-15(16)20-17)22-25(23,24)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDVKLHCMBKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[1-(3,4-dichlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2373512.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)
![2-{[2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2373514.png)
![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)

![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)
![4-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2373521.png)

![N-[(thiolan-2-yl)methyl]prop-2-enamide](/img/structure/B2373525.png)


![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2373532.png)
